molecular formula C25H25FN2O4 B14108027 2-[3-(Dimethylamino)propyl]-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14108027
M. Wt: 436.5 g/mol
InChI Key: GUYKIKWAUHJQEX-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propyl]-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives This compound is characterized by its unique structure, which includes a dimethylamino group, a fluoro substituent, and a prop-2-en-1-yloxyphenyl group

Preparation Methods

The synthesis of 2-[3-(Dimethylamino)propyl]-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.

    Introduction of the Fluoro Substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.

    Attachment of the Prop-2-en-1-yloxyphenyl Group: This step involves the reaction of the chromeno[2,3-c]pyrrole intermediate with prop-2-en-1-yloxyphenyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-[3-(Dimethylamino)propyl]-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present. For example, the fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Addition: The prop-2-en-1-yloxy group can participate in addition reactions with various electrophiles or nucleophiles.

Scientific Research Applications

2-[3-(Dimethylamino)propyl]-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivities and properties.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic applications, including its activity against certain diseases or conditions. Its structural features may allow it to interact with specific biological targets.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propyl]-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the dimethylamino group and the fluoro substituent can influence its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-[3-(Dimethylamino)propyl]-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    2-[3-(Dimethylamino)propyl]-7-chloro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound has a chloro substituent instead of a fluoro group, which may affect its reactivity and biological activity.

    2-[3-(Dimethylamino)propyl]-7-bromo-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: The presence of a bromo group can lead to different chemical and biological properties compared to the fluoro derivative.

    2-[3-(Dimethylamino)propyl]-7-iodo-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: The iodo substituent can significantly alter the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25FN2O4

Molecular Weight

436.5 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25FN2O4/c1-4-13-31-18-8-5-7-16(14-18)22-21-23(29)19-15-17(26)9-10-20(19)32-24(21)25(30)28(22)12-6-11-27(2)3/h4-5,7-10,14-15,22H,1,6,11-13H2,2-3H3

InChI Key

GUYKIKWAUHJQEX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=CC=C4)OCC=C

Origin of Product

United States

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